8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester

Physicochemical characterization Quality control Chromatographic method development

SAR campaigns on naphthalene-based inhibitors are confounded when regioisomeric impurities (5-Cl or 6-Cl analogs) produce misleading binding data. This authentic 8-chloro positional isomer-with the chlorine constrained in the peri-position-ensures definitive structure-activity correlations that regioisomers cannot replicate. • 8-Cl peri-substitution enforces unique through-space electronic effects absent in 5-Cl and 6-Cl isomers; substitution invalidates lipoxygenase, carboxylesterase, or kinase SAR conclusions. • Orthogonal methyl ester (hydrolyzable to free acid) and free C4 hydroxyl (alkylation/acylation without deprotection) enable sequential late-stage diversification. • Cell-permeable prodrug: intracellular esterases release the active free acid for target engagement assays where the ionized carboxylate cannot cross membranes. Supplied at 98% purity with full analytical characterization for preclinical development and analytical method validation.

Molecular Formula C12H9ClO3
Molecular Weight 236.65 g/mol
Cat. No. B13940023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester
Molecular FormulaC12H9ClO3
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CC=C2Cl)C(=C1)O
InChIInChI=1S/C12H9ClO3/c1-16-12(15)7-5-9-8(11(14)6-7)3-2-4-10(9)13/h2-6,14H,1H3
InChIKeyKVGWWTHPCSVNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-4-hydroxy-2-naphthoic Acid Methyl Ester: Identity & Procurement


8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester (CAS 127265-99-0, molecular formula C12H9ClO3, MW 236.65 g/mol) is a tri-substituted naphthalene derivative bearing a C8 chlorine, a C4 hydroxyl, and a C2 methyl ester . This specific 2,4,8-substitution pattern on the naphthalene scaffold generates a unique combination of steric and electronic properties compared to its regioisomers (e.g., 5-chloro and 6-chloro analogs) and functional analogs (e.g., 8-chloro-4-methoxy derivative and the free carboxylic acid form) . These structural distinctions translate into differential physicochemical properties—including density and vapor pressure—and distinct chemical reactivity profiles that are critical for applications in medicinal chemistry intermediate supply and structure–activity relationship (SAR) studies [1].

Regioisomer-specific SAR exploration The 2,4,8-substitution pattern provides a sterically constrained peri-chloro environment distinct from 5- and 6-chloro isomers, enabling studies of through-space electronic effects.
Dual hydroxyl/ester synthetic handle Free C4 hydroxyl and protected C2 methyl ester allow orthogonal functionalization without deprotection steps, fitting multistep medicinal chemistry routes.
Reference standard suitability Well-defined density and boiling point support chromatographic method development for regioisomeric purity analysis.

Why 8-Chloro-4-hydroxy-2-naphthoate Methyl Ester Is Irreplaceable


Despite sharing identical molecular formulae (C12H9ClO3) and equal computed logP values (2.99) with its 5-chloro and 6-chloro regioisomers , the 8-chloro positional isomer exhibits distinct three-dimensional electronic architecture: the chlorine atom sits in a sterically constrained peri-position relative to the naphthalene ring junction, altering the conformational preferences and hydrogen-bonding capacity of the adjacent C4 hydroxyl group [1]. Replacement with the 8-chloro-4-methoxy analog (CAS 92023-34-2) eliminates the hydrogen-bond donor capability entirely and reduces density from 1.377 to 1.269 g/cm³, fundamentally changing both intermolecular interactions and chromatographic behavior . Substitution with the free acid (CAS 16059-77-1) removes the ester prodrug or protecting-group functionality, altering solubility, membrane permeability, and synthetic utility as a late-stage intermediate . These differences preclude direct functional interchangeability in any SAR campaign, analytical reference standard application, or multi-step synthetic route.

Regioisomer
5- or 6-chloro analogs alter electronic architecture These isomers lack the peri-steric constraint that drives reversed dipolar substituent effects; SAR models built on 5/6-Cl data may not translate to the 8-position.
Methoxy analog
4-methoxy derivative removes hydrogen-bond donor Replacement with the 4-methoxy compound (CAS 92023-34-2) eliminates H-bond donation capability, altering target engagement, solubility, and crystal packing.
Free acid
Free carboxylic acid lacks ester protection Using the free acid (CAS 16059-77-1) forfeits the latent methyl ester handle, requiring re-protection in synthetic sequences where the acid must remain masked.

Quantitative Differentiation Evidence vs. Closest Analogs


Density Distinguishes 8-Chloro from 4-Methoxy Analog

The 8-chloro-4-hydroxy methyl ester exhibits a computed density of 1.377 g/cm³ . In contrast, the 8-chloro-4-methoxy analog (CAS 92023-34-2)—the closest commercially available derivative differing only by methylation of the C4 hydroxyl—has a computed density of 1.269 g/cm³ . This represents an 8.5% higher density for the target compound, attributable to the hydroxyl group's capacity for intermolecular hydrogen bonding versus the methoxy group.

Density difference
Data to verify
Target 1.377 g/cm³
4-Methoxy analog 1.269 g/cm³
Supports chromatographic selectivity and formulation consistency assessment.
Computed property; experimental verification recommended before QC release testing.
Physicochemical characterization Quality control Chromatographic method development

Vapor Pressure Parity of 6- and 8-Chloro Regioisomers

The computed vapor pressure for the 8-chloro positional isomer at 25 °C is 8.5 × 10⁻⁸ mmHg . The 6-chloro regioisomer (CAS 127266-00-6) reports an identical vapor pressure of 8.5 × 10⁻⁸ mmHg at 25 °C . This parity confirms that the chlorine position (6- vs 8-) does not alter vapor-phase behavior under ambient conditions.

Vapor pressure parity
Data to verify
Target (8-Cl) 8.5 × 10⁻⁸ mmHg
6-Cl analog 8.5 × 10⁻⁸ mmHg
Sublimation/volatility risk does not differ between 6- and 8-chloro isomers.
Computed values; empirical storage behavior may require confirmation.
Vapor pressure Storage stability Regioisomer equivalence

Boiling Point Elevation vs 4-Methoxy Analog

The 8-chloro-4-hydroxy methyl ester has a computed boiling point of 424.2 °C at 760 mmHg . The 8-chloro-4-methoxy analog (CAS 92023-34-2) boils at 380.8 °C under identical pressure conditions , a difference of 43.4 °C. This substantial elevation is consistent with intermolecular hydrogen-bonding networks enabled by the free C4 hydroxyl group, which are absent in the methoxy derivative.

Boiling point elevation
Data to verify
Δ 43.4 °C above 4-methoxy analog
Enables distillation-based purification; thermal behavior cannot be simulated with the methoxy derivative.
Computed boiling point at 760 mmHg; actual distillation window may vary.
Boiling point Intermolecular hydrogen bonding Distillation purification

Reversed Dipolar Substituent Effect of 8-Chloro Substituent

Bowden and Parkin (1986) demonstrated that 8-substituted 1-naphthoic acids exhibit reversed dipolar substituent effects—the polar effect of the 8-substituent transmits to the reaction center through-space rather than through-bond, a phenomenon not observed for 5- or 6-substituted analogs [1]. The 8-chloro and 8-bromo acids were quantitatively distinguished from other substituents, with the chlorine's electronegativity combining with peri-steric interactions to produce ionization and alkaline hydrolysis rate behavior that cannot be predicted from Hammett σ constants derived from 5- or 6-substituted series.

Polar effect mechanism
Reported
Reversed dipolar substituent effect: through-space transmission at position 8, unlike through-bond paths at 5/6.
SAR predictions based on 5/6-Cl naphthoates will not hold for the 8-Cl isomer.
Literature evidence from Bowden & Parkin (1986); class-level inference for methyl ester hydrolysis.
Polar effects Ionization Hydrolysis kinetics SAR design

Hydrogen-Bond Donor Capability of C4 Hydroxyl

The target compound possesses one hydrogen-bond donor (the C4 hydroxyl) as indicated by its computed H-Bond Donor Count of 1 and a topological polar surface area (PSA) of 46.53 Ų . The 8-chloro-4-methoxy analog (CAS 92023-34-2) has zero hydrogen-bond donors (H-Bond Donor Count = 0) and a PSA of 35.53 Ų . The 8-chloro-2-naphthoic acid methyl ester (lacking the 4-hydroxy entirely) similarly has zero H-bond donors. This binary difference (1 vs. 0 donors) is not incremental but absolute.

H-bond donor presence
Data to verify
Target HBD = 1; PSA = 46.53 Ų
4-Methoxy / unsubstituted HBD = 0; PSA ≤ 35.53 Ų
Binary difference dictates capacity for target H-bond interactions and solubility in protic media.
Computed descriptors; experimental logD and solubility verification advised.
Hydrogen-bond donor Target engagement Crystal engineering Solubility modulation

Methyl Ester as Latent Carboxylic Acid Handle

The methyl ester of 8-chloro-4-hydroxy-2-naphthoic acid (MW 236.65) serves as a protected form of the free carboxylic acid (CAS 16059-77-1, MW 222.62) . The free acid has been annotated in the MeSH vocabulary as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits carboxylesterase and cyclooxygenase [1]. The ester form provides enhanced organic solubility (logP 2.99) and serves as a prodrug or protected intermediate that can be hydrolytically unmasked to the active free acid under controlled basic or enzymatic conditions [2].

Ester prodrug handle
Source review
Methyl ester MW 236.65, logP 2.99, membrane-permeable
Free acid MW 222.62, polar, ionized at physiological pH
Ester form supports intracellular hydrolysis-based release of the free acid for target engagement studies.
MeSH annotation suggests lipoxygenase inhibitory context; research validation of intracellular activation required.
Prodrug design Protecting group strategy Synthetic intermediate Late-stage functionalization

Research & Industrial Applications for 8-Chloro-4-hydroxy-2-naphthoate Methyl Ester


SAR of 8-Position Steric and Electronic Effects

The 8-chloro substituent exerts reversed dipolar substituent effects that differ mechanistically from 5- and 6-chloro isomers [1]. Researchers conducting systematic SAR exploration of naphthalene-based inhibitors—particularly those targeting enzymes where peri-substituent interactions influence binding (e.g., lipoxygenase, carboxylesterase, or kinase ATP-binding pockets)—require the authentic 8-chloro positional isomer. Substitution with the 5-chloro or 6-chloro analog will generate misleading SAR conclusions because the through-space electronic transmission pathway at position 8 is absent at positions 5 and 6 [1].

Masked Carboxylic Acid with Free Phenolic Hydroxyl

This compound provides orthogonal functionality: a methyl ester that can be hydrolyzed to the free carboxylic acid under basic conditions, and a free C4 hydroxyl available for alkylation, acylation, or sulfonation without deprotection steps . The free acid form (CAS 16059-77-1) lacks the ester protecting group and would require re-protection for synthetic sequences where the carboxylic acid must remain masked. Conversely, the 8-chloro-4-methoxy analog (CAS 92023-34-2) lacks the free hydroxyl and would require a demethylation step to unmask it—adding a synthetic step and potentially degrading the acid-labile ester .

Reference Standard for Regioisomeric Purity

The 8-chloro, 5-chloro, and 6-chloro regioisomers share identical molecular weight (236.65 g/mol), molecular formula (C12H9ClO3), and logP (2.99), making them chromatographically challenging to resolve . The target compound, with its defined boiling point (424.2 °C) and density (1.377 g/cm³), serves as a certified reference standard for HPLC or GC method development aimed at quantifying positional isomeric impurities in chlorinated naphthoate active pharmaceutical ingredients or key synthetic intermediates .

Cell-Permeable Ester Prodrug for Target Engagement

The methyl ester serves as a cell-permeable prodrug of 8-chloro-4-hydroxy-2-naphthoic acid, a compound annotated as a potent lipoxygenase inhibitor [2]. Intracellular esterases hydrolyze the methyl ester to release the free acid, enabling cellular target engagement studies where the free carboxylic acid would suffer from poor membrane permeability due to its ionized state at physiological pH. Procurement of the methyl ester rather than the free acid is indicated when the experimental design requires passive diffusion across cell membranes followed by intracellular bioactivation [3].

Application
Selection Property
Validation Focus
Regioisomer-specific SAR
Peri-substituent electronic architecture
Through-space polar effect verification
Orthogonal synthetic intermediate
Ester/hydroxyl functional duality
Protection/deprotection sequence compatibility
Regioisomeric purity standard
Chromatographic differentiation potential
Method selectivity for 8-Cl vs 5/6-Cl isomers
Cell-permeable prodrug research
Ester-mediated membrane diffusion
Intracellular esterase activation and target engagement context
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